Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(14-17-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPZXWGCUQRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzylamidoxime Precursor
Benzylamidoxime is synthesized by treating benzyl cyanide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds in ethanol at 60–70°C for 6–8 hours, yielding the amidoxime with ~85% efficiency. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling pH to avoid over-oxidation.
Cyclization with Ethyl Chlorooxalate
The amidoxime intermediate reacts with ethyl chlorooxalate under basic conditions to form the oxadiazole ring. A representative procedure involves dissolving benzylamidoxime (1.0 equiv) in dry tetrahydrofuran (THF) and adding ethyl chlorooxalate (1.2 equiv) dropwise at 0°C. Triethylamine (2.0 equiv) is used to scavenge HCl, and the mixture is stirred at room temperature for 12 hours. Workup includes filtration to remove triethylamine hydrochloride, followed by solvent evaporation and recrystallization from ethanol/water (3:1). This method achieves yields of 72–78%.
Alternative Route via Hydrazide Intermediate
A scalable alternative avoids sensitive amidoximes by employing hydrazide precursors. This method, adapted from large-scale syntheses of analogous oxadiazoles, involves three stages.
Preparation of Monoalkyl Oxalate Hydrazide
Ethyl oxalate (1.0 equiv) reacts with hydrazine hydrate (1.1 equiv) in methanol at 0–5°C. The exothermic reaction forms monoethyl oxalate hydrazide within 2 hours, with yields exceeding 90%. The product is isolated by vacuum filtration and washed with cold methanol to remove excess hydrazine.
Acylation with Benzyl Anhydride
The hydrazide is acylated using benzyl anhydride (1.5 equiv) in dichloromethane (DCM) with catalytic pyridine (0.1 equiv). After stirring at room temperature for 6 hours, the solvent is evaporated, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). This step yields 2-benzylhydrazide-monoethyl oxalate at 65–70% efficiency.
Dehydration Cyclization
Ring closure is achieved using phosphorus oxychloride (POCl₃) as a dehydrating agent. The acylation product is dissolved in POCl₃ (3.0 equiv) and heated to 80°C for 3 hours. Excess POCl₃ is quenched with ice-water, and the product is extracted with ethyl acetate. Final recrystallization from ethanol affords this compound in 68% yield.
Advantages Over Classical Methods:
-
Reduced Sensitivity : Eliminates moisture-sensitive amidoxime intermediates.
-
Scalability : Adaptable to kilogram-scale production with minimal chromatography.
Microwave-Assisted Catalytic Cyclization
Recent advances leverage microwave irradiation to accelerate cyclization. A 2024 study demonstrated that using zeolite-supported iron oxide (Fe₃O₄@Zeolite) as a catalyst reduces reaction time from 12 hours to 30 minutes.
Optimized Protocol
A mixture of benzylamidoxime (1.0 equiv), ethyl glyoxalate (1.1 equiv), and Fe₃O₄@Zeolite (5 mol%) in acetonitrile is irradiated at 120°C (300 W). The catalyst is magnetically recovered post-reaction, and the product is isolated by simple filtration. This method achieves 89% yield with a purity >98% (HPLC).
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Safety Profile |
|---|---|---|---|---|
| Classical Cyclization | 72–78% | 12–14 hours | Pilot-scale | Moderate (toxic reagents) |
| Hydrazide Route | 65–70% | 10–12 hours | Industrial | High (avoids amidoximes) |
| Microwave Catalysis | 89% | 0.5 hours | Lab-scale | Excellent (low toxicity) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents. Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate has been noted for its ability to induce apoptosis in cancer cells. Research indicates that derivatives of this compound can exhibit potent activity against various cancer cell lines:
- Mechanism of Action : The compound acts by triggering apoptosis through the activation of caspases, which are crucial for programmed cell death. This has been demonstrated in studies where related compounds showed significant inhibition of cancer cell proliferation at low concentrations .
- Case Studies : For instance, derivatives with electron-withdrawing groups at specific positions on the aromatic ring have shown enhanced biological activity. In one study, compounds similar to this compound exhibited IC50 values in the nanomolar range against human colon and breast cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Research Findings : Studies indicate that certain oxadiazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to be lower than those of standard antibiotics like chloramphenicol .
Antithrombotic and Antiparasitic Potential
This compound is also being explored for its potential use as an antithrombotic and antiparasitic agent. The synthesis methods for these compounds suggest they could serve as intermediates in developing drugs targeting thrombotic disorders and parasitic infections .
Synthetic Approaches
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Various synthetic methodologies have been reported:
Future Prospects
The ongoing research into the applications of this compound suggests a promising future in drug development:
- Novel Derivatives : The exploration of novel derivatives with modified substituents could lead to compounds with improved efficacy and reduced toxicity.
- Clinical Trials : Future studies may focus on advancing these compounds into clinical trials to evaluate their safety and effectiveness in humans.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Physicochemical Properties
The table below compares key parameters of ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate with structurally similar derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Benzyl vs. Heteroaromatic Substituents: Bromopyridinyl derivatives (e.g., ) introduce halogen atoms and heterocyclic rings, enhancing binding affinity in drug targets. Small Alkyl Groups: Methyl and cyclopropyl substituents reduce steric hindrance, favoring synthetic accessibility .
Thermal Stability : Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate exhibits a high boiling point (342.9°C), suggesting robustness in high-temperature applications .
Biological Activity
Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural versatility of oxadiazoles allows for modifications that enhance their biological efficacy and selectivity against various targets .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that compounds in the oxadiazole class can disrupt bacterial virulence by interfering with critical biochemical pathways such as:
- Two-component regulatory systems
- Flagellar assembly
- Bacterial secretion systems
- Quorum sensing mechanisms .
These interactions lead to the inhibition of bacterial growth and pathogenicity.
Anticancer Properties
Recent investigations have demonstrated the potential of this compound as an anticancer agent. For instance:
- The compound has shown cytotoxic effects against various cancer cell lines including breast (MDA-MB-231) and cervical (HeLa) cancer cells.
- In vitro studies reveal that it induces apoptosis in these cell lines through activation of caspases and modulation of p53 pathways .
Dosage Effects
The biological activity of this compound is dose-dependent. At lower concentrations, it exhibits therapeutic effects such as:
- Reduction in inflammation
- Inhibition of tumor growth .
Higher doses may lead to cytotoxic effects that are beneficial in cancer treatment but require careful optimization to minimize toxicity.
Metabolic Pathways
The metabolism of this compound involves interactions with enzymes like cytochrome P450. These interactions influence the compound's pharmacokinetics and bioavailability .
Case Studies and Research Findings
Research has highlighted various derivatives of oxadiazoles with promising biological activities:
| Compound | Activity | IC50 (μM) | Cell Line |
|---|---|---|---|
| This compound | Anticancer | 0.52 - 0.88 | Bcl-2 positive human cancer cell lines |
| Compound 6n | AChE Inhibitor | 5.07 | BuChE enzyme |
| Compound 17a | HDAC Inhibitor | 8.2 | MCF-7 cells |
These compounds demonstrate varying degrees of potency against specific targets in cancer therapy and neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions of hydrazides and carboxylic acid derivatives. A common method includes:
- Step 1 : Condensation of a benzyl-substituted amidoxime with ethyl chlorooxoacetate under reflux in a polar aprotic solvent (e.g., DMF).
- Step 2 : Cyclization at 80–100°C for 6–12 hours, monitored by TLC.
- Step 3 : Purification via column chromatography (hexane/ethyl acetate gradient). Optimization focuses on temperature control (±2°C), stoichiometric ratios (1:1.1 amidoxime:ester), and inert atmosphere to prevent side reactions. Yields >70% are achievable with rigorous exclusion of moisture .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., benzyl protons at δ 4.35–4.50 ppm; oxadiazole C=O at ~167 ppm).
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water, 70:30).
- Mass Spectrometry : ESI-MS ([M+H]+) validates molecular weight (e.g., m/z 263.1 for CHNO). Cross-validation with elemental analysis ensures structural integrity .
Q. What are the primary biological activities reported for this compound?
Studies highlight:
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : IC of 12.5 µM against MCF-7 breast cancer cells via tubulin binding.
- Enzyme Inhibition : Moderate COX-2 inhibition (30–40% at 10 µM). Activities are attributed to the benzyl group enhancing lipophilicity and target engagement .
Q. What safety precautions are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in analogs).
- First Aid : For skin contact, wash with 10% ethanol/water; eye exposure requires 15-minute saline rinse. Acute toxicity data are limited, so treat as a Category 2 irritant based on structural analogs .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be systematically resolved?
- Orthogonal Assays : Validate anticancer activity via both MTT and apoptosis assays (e.g., Annexin V staining).
- Structural Confirmation : Recheck compound purity (HPLC) and stereochemistry (X-ray crystallography).
- In Silico Docking : Compare binding modes to targets (e.g., tubulin vs. kinase pockets) using AutoDock Vina. Contradictions often arise from assay conditions (e.g., serum interference) or batch impurities .
Q. What strategies improve synthetic yield and scalability for this compound?
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 45 minutes (yield increase: 65% → 82%).
- Catalytic Optimization : Use 0.5 mol% DMAP to accelerate cyclization.
- Solvent Screening : Replace DMF with THF for easier post-reaction workup. Pilot-scale trials (10 g batches) show consistent purity (>97%) under these conditions .
Q. How can functional group modifications enhance pharmacokinetic properties?
- Ester Hydrolysis : Replace ethyl ester with tert-butyl to slow hepatic clearance (t increases from 2.1 to 4.3 hours).
- Benzyl Substituent : Introduce electron-withdrawing groups (e.g., -NO) to improve metabolic stability.
- Prodrug Design : Phosphorylate the oxadiazole nitrogen for enhanced solubility (logP reduction: 2.8 → 1.5) .
Q. What structural features correlate with its anticancer activity, and how are SAR studies designed?
- Key Moieties : Benzyl group (hydrophobic pocket binding), oxadiazole (hydrogen bonding with Arg278 in tubulin).
- SAR Workflow :
Synthesize analogs with varied substituents (e.g., 3-nitrobenzyl, 4-fluorobenzyl).
Test cytotoxicity (MTT) and tubulin polymerization inhibition.
Perform QSAR modeling to identify critical descriptors (e.g., polar surface area, logD).
Results show a 10-fold potency increase with 4-fluoro substitution .
Q. What advanced purification methods address challenges in isolating this compound?
- Preparative HPLC : Use a 250 mm C18 column (acetonitrile/water + 0.1% TFA) for >99% purity.
- Crystallization : Recrystallize from ethyl acetate/n-hexane (1:3) to remove dimeric byproducts.
- Ion-Exchange Chromatography : Eliminate residual hydrazide impurities at pH 6.5 .
Q. How does this compound compare to structurally similar oxadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
